molecular formula C7H3F5N2O2 B6183480 2,2-difluoro-2-[4-(trifluoromethyl)pyrimidin-2-yl]acetic acid CAS No. 2624142-25-0

2,2-difluoro-2-[4-(trifluoromethyl)pyrimidin-2-yl]acetic acid

Cat. No.: B6183480
CAS No.: 2624142-25-0
M. Wt: 242.1
InChI Key:
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Description

2,2-difluoro-2-[4-(trifluoromethyl)pyrimidin-2-yl]acetic acid is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-2-[4-(trifluoromethyl)pyrimidin-2-yl]acetic acid typically involves the introduction of fluorine atoms into the pyrimidine ring and subsequent functionalization of the acetic acid moiety. One common method involves the reaction of 4-(trifluoromethyl)pyrimidine with difluoroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-difluoro-2-[4-(trifluoromethyl)pyrimidin-2-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2-difluoro-2-[4-(trifluoromethyl)pyrimidin-2-yl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s stability and reactivity make it useful in studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism by which 2,2-difluoro-2-[4-(trifluoromethyl)pyrimidin-2-yl]acetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-difluoro-2-(trifluoromethyl)acetic acid
  • 4-(trifluoromethyl)pyrimidine-2-carboxylic acid
  • 2,2,2-trifluoroacetic acid

Uniqueness

2,2-difluoro-2-[4-(trifluoromethyl)pyrimidin-2-yl]acetic acid is unique due to the combination of the pyrimidine ring and multiple fluorine atoms, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable for applications requiring high stability and reactivity.

Properties

CAS No.

2624142-25-0

Molecular Formula

C7H3F5N2O2

Molecular Weight

242.1

Purity

0

Origin of Product

United States

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